2,1,3-Benzothiadiazol-4-amine

Catalog No.
S585321
CAS No.
767-64-6
M.F
C6H5N3S
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,1,3-Benzothiadiazol-4-amine

CAS Number

767-64-6

Product Name

2,1,3-Benzothiadiazol-4-amine

IUPAC Name

2,1,3-benzothiadiazol-4-amine

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2

InChI Key

DRLGIZIAMHIQHL-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C(=C1)N

Synonyms

4-aminobenzo-2,1,3-thiadiazole

Canonical SMILES

C1=CC2=NSN=C2C(=C1)N

2,1,3-Benzothiadiazol-4-amine is a heterocyclic organic compound characterized by a benzothiadiazole core with an amino group at the 4-position. This compound is notable for its unique structural properties, which contribute to its diverse applications in materials science and biological fields. The benzothiadiazole moiety consists of a fused benzene and thiadiazole ring, making it a valuable scaffold in the development of luminescent materials and pharmaceuticals.

The chemical reactivity of 2,1,3-benzothiadiazol-4-amine includes:

  • Substitution Reactions: The amino group can undergo electrophilic substitution, making it a versatile building block for further functionalization.
  • Coordination Chemistry: It can form complexes with transition metals, such as zinc and copper, which are relevant in luminescent applications .
  • Oxidation: The compound can be oxidized to yield various derivatives, enhancing its utility in organic synthesis.

2,1,3-Benzothiadiazol-4-amine exhibits significant biological activities. Studies have shown that derivatives of this compound possess antimicrobial properties and can act as potential anticancer agents. Its activity is attributed to the ability to interact with biological targets through coordination with metal ions or by influencing cellular pathways .

The synthesis of 2,1,3-benzothiadiazol-4-amine typically involves the following methods:

  • From o-Phenylenediamine: A common method involves reacting o-phenylenediamine with sulfur dioxide or sodium bisulfite under controlled conditions. This reaction typically occurs at elevated temperatures (160–200 °C) and yields high selectivity for the desired benzothiadiazole structure .
  • Modification of Existing Compounds: Derivatives can be synthesized through various chemical modifications of the parent compound, including phosphorylation reactions that introduce new functional groups .

2,1,3-Benzothiadiazol-4-amine finds applications in several fields:

  • Materials Science: It is used in the development of luminescent materials due to its photophysical properties.
  • Pharmaceuticals: The compound serves as a precursor for drugs targeting various diseases, including cancer and infections.
  • Coordination Chemistry: Its ability to form stable complexes with metals makes it useful in catalysis and sensor technology .

Interaction studies have highlighted the coordination behavior of 2,1,3-benzothiadiazol-4-amine with various metal ions. The binding modes and geometries can significantly influence the electronic properties of the resulting complexes. For instance, studies indicate that the coordination mode can alter luminescence properties dramatically due to changes in electronic transitions within the complex .

Several compounds share structural similarities with 2,1,3-benzothiadzol-4-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Amino-2,1,3-benzothiadiazoleAmino group at position 4Enhanced solubility and reactivity
2,5-Dichloro-1,3-benzothiazoleChlorine substitutionsIncreased stability and reactivity
5-Methyl-2,1,3-benzothiadiazoleMethyl substitutionAltered electronic properties
4-Methylthio-2,1,3-benzothiadiazoleMethylthio groupPotentially improved biological activity

The uniqueness of 2,1,3-benzothiadiazol-4-amine lies in its specific amino functionality combined with the benzothiadiazole core. This combination allows for versatile modifications and applications not found in other similar compounds.

XLogP3

1.1

Melting Point

68.0 °C

UNII

N93ZR5H5L1

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (99.5%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

767-64-6

Wikipedia

2,1,3-benzothiadiazol-4-amine

Dates

Modify: 2023-08-15

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